molecular formula C22H18N4O B2446799 N-([2,4'-bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034304-38-4

N-([2,4'-bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2446799
CAS No.: 2034304-38-4
M. Wt: 354.413
InChI Key: LGWYSSYPPCVGBT-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic small molecule featuring a bipyridine scaffold linked to a benzamide group via a methylene bridge, with a pyrrole substituent. This structure combines privileged pharmacophores found in compounds with diverse bioactivities. The bipyridine moiety is commonly associated with coordination chemistry and catalytic applications, while benzamide derivatives are frequently explored in medicinal chemistry for their potential as enzyme inhibitors . The incorporation of a pyrrole ring may enhance the molecule's ability to interact with biological targets through π-π stacking and hydrophobic interactions, as seen in other pyrrole-containing research compounds . This compound is intended for research applications only. Its specific mechanism of action, pharmacological profile, and primary research applications are not fully characterized and require further investigation by qualified researchers. Potential areas of interest could include the development of kinase inhibitors or the study of molecular signaling pathways. Researchers are encouraged to consult the scientific literature for the most current findings. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c27-22(18-5-7-20(8-6-18)26-14-1-2-15-26)25-16-19-4-3-11-24-21(19)17-9-12-23-13-10-17/h1-15H,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWYSSYPPCVGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular structure includes a bipyridine moiety and a pyrrole ring, which are known to contribute to various pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H18N4O
  • Molecular Weight : 354.413 g/mol
  • CAS Number : 2034304-38-4

The compound's structure features a bipyridine group that enhances its interaction with biological targets, potentially influencing its pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole and bipyridine exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli2 - 10 μg/mL

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Antiviral Activity

The compound's structural features may also position it as a candidate for antiviral therapies. Research indicates that compounds with similar scaffolds can inhibit viral replication by targeting specific viral enzymes. For example, studies on related pyrazolobenzothiazine derivatives showed promising anti-HCV activity by inhibiting the NS5B polymerase . This highlights the potential of this compound in antiviral drug development.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The bipyridine moiety can coordinate with metal ions in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The structural configuration allows for binding to specific receptors involved in cellular signaling pathways.

These interactions can lead to downstream effects that modulate cell function and viability.

Study 1: Antibacterial Efficacy

In a recent study published in MDPI, several pyrrole-benzamide derivatives were evaluated for their antibacterial properties. The study found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics . This suggests that this compound could be further explored as an antibacterial agent.

Study 2: Antiviral Potential

Another investigation focused on the antiviral potential of compounds with similar structures. The findings indicated that these compounds could effectively inhibit viral replication in vitro, suggesting a promising avenue for future research into their use against viral infections .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-([2,4'-bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide. For instance, derivatives of benzamides have demonstrated significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of synthesized benzamide derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results are summarized in the following table:

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N252.65Staphylococcus aureus

These findings illustrate that certain derivatives exhibit potent antimicrobial effects, suggesting that modifications to the structure of this compound could enhance its efficacy against infectious agents .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation effectively.

Case Study: Anticancer Screening

In vitro studies have assessed the anticancer activity of various derivatives against human colorectal carcinoma cell lines (HCT116). The results are presented below:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

The compounds N9 and N18 showed superior anticancer activity compared to the standard drug 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Q & A

Q. What are effective synthetic routes for N-([2,4'-bipyridin]-3-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted bipyridine and benzamide precursors. For example, outlines a method for benzamide derivatives using amine intermediates (e.g., 2,4-dichloroaniline) and benzoyl chlorides under reflux conditions. Key steps include:
  • Alkylation/Acylation : Reacting the bipyridine-methylamine intermediate with 4-(1H-pyrrol-1-yl)benzoyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine).
  • Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) followed by reverse-phase HPLC for final purity (≥95%) .
  • Yield Optimization : Adjusting stoichiometry of amines and reaction time (12–24 hours) improves yields (typically 50–85%) .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : Assess purity (>95%) with C18 columns and UV detection (e.g., 254 nm), as described in for related benzamide derivatives.
  • NMR Spectroscopy : Confirm substitution patterns (e.g., pyrrole protons at δ 6.2–6.5 ppm, bipyridine aromatic signals) .
  • Mass Spectrometry : ESI-MS (positive ion mode) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in kinase inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. and 5 highlight kinase inhibitor design principles:
  • Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™) with cellular proliferation tests (e.g., MTT assays) to confirm target engagement.
  • Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., using PDB templates like 3HKC in ) to identify binding interactions with kinase domains.
  • Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition .

Q. How can in vivo pharmacokinetic (PK) properties be optimized for this compound?

  • Methodological Answer : Modify physicochemical properties guided by and 18 :
  • Lipophilicity : Introduce trifluoromethyl groups (logP optimization) to enhance membrane permeability.
  • Metabolic Stability : Replace labile groups (e.g., methylpiperazine in ) with morpholine or tetrahydropyran to reduce CYP450-mediated degradation.
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve solubility, as seen in for similar benzamides.

Q. What computational methods predict binding modes to biological targets?

  • Methodological Answer : and 19 suggest:
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions (e.g., with kinases or GPCRs).
  • Docking Studies : AutoDock Vina or Schrödinger Glide for binding pose prediction, validated by mutagenesis data (e.g., residue K589 in BRAF from ).
  • Free Energy Calculations : MM/GBSA to rank binding affinities and prioritize synthesis .

Data Contradiction Analysis

Q. How to resolve discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer : Discrepancies may stem from genetic variability or assay sensitivity. and 19 recommend:
  • Cell Line Authentication : STR profiling to confirm identity.
  • Pathway Enrichment Analysis : RNA-seq or phosphoproteomics to identify differentially affected pathways (e.g., MAPK vs. PI3K-AKT).
  • Dose-Response Curves : Use Hill slope analysis to compare EC50 values and assess off-target effects .

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